molecular formula C8H5FO B042319 5-Fluorobenzofuran CAS No. 24410-59-1

5-Fluorobenzofuran

Cat. No.: B042319
CAS No.: 24410-59-1
M. Wt: 136.12 g/mol
InChI Key: FTVHMXRCGNWCOL-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran is a heterocyclic aromatic compound consisting of a fused benzene and furan ring system with a fluorine substituent at the 5-position. This structural modification enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Fluorination at the 5-position significantly influences reactivity, metabolic stability, and binding affinity in bioactive molecules . For example, fluorinated benzofurans are explored as novel psychoactive substances (NPS) and enzyme inhibitors due to their enhanced lipophilicity and resistance to oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method is the direct fluorination of benzofuran using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-fluoro-3-methylphenol can be used as a starting material, which undergoes cyclization and subsequent functional group transformations to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 5-Fluorobenzofuran serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

  • The compound's reactivity is influenced by the presence of the fluorine atom, which enhances its electrophilic character. This property is exploited in reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecular architectures.

Biological Activities

Antitumor Properties

  • Recent studies have highlighted the potential of this compound derivatives as antitumor agents. For instance, compounds derived from benzofuran scaffolds have shown inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers including pancreatic and colon carcinomas .

Inhibitory Effects on GSK-3β

  • In vitro assays demonstrated that certain derivatives exhibit low nanomolar IC50 values against GSK-3β, indicating their potential as therapeutic agents in cancer treatment .
CompoundIC50 (nM)Target
Compound 50.23 ± 0.04GSK-3β
Compound 330.73 ± 0.10GSK-3β

Antiviral Activities

  • The fluorinated benzofuran derivatives have also been studied for their antiviral properties. For example, modifications to nucleoside analogs incorporating this compound have shown enhanced potency against Hepatitis C virus (HCV) with EC50 values significantly lower than their non-fluorinated counterparts .

Medicinal Chemistry

Therapeutic Applications

  • The incorporation of fluorine into heterocycles like benzofuran often enhances metabolic stability and bioavailability. This characteristic is crucial for drug development, as it can lead to improved pharmacokinetic profiles .

Case Study: HIV-1 G-Quadruplexes

  • Research utilizing this compound-modified nucleosides has provided insights into the structural dynamics of HIV-1 long terminal repe

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran involves its interaction with various molecular targets. The fluorine atom enhances its binding affinity to specific enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluorobenzofuran vs. 6-Fluorobenzofuran

  • Structural Differences : Fluorine substitution at the 5-position (this compound) versus the 6-position alters electron distribution and steric hindrance. The 5-fluoro derivative exhibits greater meta-directing effects in electrophilic substitution reactions compared to the para-directing 6-fluoro isomer .
  • Synthesis :
    • This compound is synthesized via photocatalytic defluorinative coupling of α-CF₃-ortho-hydroxystyrenes with carboxylic acids, followed by 5-endo-trig cyclization .
    • 6-Fluorobenzofuran derivatives, such as 6-Fluoroisobenzofuran-1(3H)-one, are often prepared via nucleophilic aromatic substitution or metal-catalyzed coupling .
  • Applications : this compound is prioritized in drug discovery for its metabolic stability, while 6-fluoro analogs are more common in agrochemicals .

Table 1: Key Properties of this compound and 6-Fluorobenzofuran Derivatives

Property This compound 6-Fluorobenzofuran
Melting Point 466–467 K (sulfinyl derivative) 423–425 K (isobenzofuranone)
Synthetic Route Photocatalytic defluorinative coupling Nucleophilic substitution
Bioactivity Psychoactive potential Limited pharmacological data

This compound vs. Hydroxybenzofurans

Hydroxybenzofurans, such as 5-Hydroxybenzofuran (5-HBF), differ in substituent electronegativity and hydrogen-bonding capacity:

  • Reactivity : The hydroxyl group in 5-HBF facilitates hydrogen bonding and oxidation reactions, whereas the fluorine in this compound enhances electronegativity and stabilizes adjacent cationic intermediates .
  • Pharmacology : 5-HBF derivatives show antioxidant and anticancer activity (e.g., IC₅₀ = 2.1 µM against breast cancer cells) , while this compound derivatives are studied for serotonin receptor modulation .

Comparison with Functionally Similar Compounds

This compound vs. Chlorinated Benzofurans

Chlorinated analogs, such as 5-Chlorobenzofuran-2(3H)-one, exhibit distinct toxicological and electronic profiles:

  • Electron Withdrawal : Fluorine is less electron-withdrawing than chlorine, leading to milder deactivation of the aromatic ring in this compound. This results in higher reactivity in cross-coupling reactions .

This compound vs. Alkyl-Substituted Benzofurans

Methyl or sulfonyl derivatives, such as 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, highlight the impact of steric bulk:

  • Synthetic Flexibility : Sulfonyl groups enable regioselective functionalization, but fluorine’s small size allows for broader substitution patterns .
  • Binding Affinity : Methyl groups enhance hydrophobic interactions in enzyme active sites, while fluorine improves dipole interactions. For example, this compound derivatives exhibit higher selectivity for CYP450 isoforms compared to methylated analogs .

Pharmacological and Industrial Relevance

  • Psychoactive Applications: this compound derivatives like 5-APB (5-(2-aminopropyl)benzofuran) are linked to stimulant and entactogen effects, though regulatory scrutiny limits their development .
  • Anticancer Potential: Fluorinated benzofurans demonstrate inhibitory activity against kinases (e.g., IC₅₀ = 0.8 µM for VEGFR-2) and are used in PET tracer synthesis .
  • Material Science : The electron-deficient nature of this compound makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs) .

Biological Activity

5-Fluorobenzofuran, a derivative of benzofuran, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and therapeutic potential, supported by case studies and research findings.

Overview of this compound

This compound is characterized by a fluorine atom at the 5-position of the benzofuran ring. This modification enhances its stability and lipophilicity, influencing its pharmacological properties. Benzofuran derivatives are known for their anti-tumor , antibacterial , anti-oxidative , and anti-viral activities, making them valuable in drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as glycogen synthase kinase-3 beta (GSK-3β), which is implicated in several cancers .
  • Cell Signaling Pathways : The compound influences cellular processes by modulating signaling pathways and gene expression, leading to altered cell metabolism and growth inhibition in cancer cells.

Interaction with Biological Targets

This compound interacts with several biomolecules, enhancing binding affinity due to the electronegativity of the fluorine atom. This interaction is crucial for its biological efficacy. The compound's ability to bind effectively to specific targets underlines its potential as a therapeutic agent.

Metabolic Pathways

The compound is involved in multiple metabolic pathways, affecting oxidative stress and inflammation. Its influence on these pathways suggests potential applications in treating conditions related to oxidative damage and inflammatory responses.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on pancreatic cancer cells, showing effective inhibition of cell growth at low micromolar concentrations. The structure-activity relationship (SAR) indicates that modifications to the benzofuran moiety can enhance potency against specific cancer types .

Cell Line IC50 (µM) Effect
MiaPaCa-20.73Significant growth inhibition
BXPC-30.23High potency
HupT3>7Reduced efficacy

Antibacterial Effects

Research has also indicated that this compound possesses antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Temporal and Dosage Effects

The stability and degradation of this compound are critical for its long-term biological effects. Studies indicate that the compound maintains its activity over extended periods, making it suitable for chronic treatment regimens. Additionally, dosage variations in animal models reveal that lower doses can elicit therapeutic effects while minimizing toxicity.

Q & A

Q. What are the most reliable synthetic routes for 5-Fluorobenzofuran, and how can purity be optimized?

Category : Basic
Answer :
The synthesis of this compound typically involves regioselective fluorination of benzofuran precursors. A two-step strategy is commonly employed: (1) electrophilic substitution or metal-catalyzed coupling to introduce fluorine at the 5-position, followed by (2) cyclization under acidic or thermal conditions. For purity optimization, techniques like column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (using ethanol or methanol) are critical. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) should be used to validate purity (>95%) and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound isomers?

Category : Basic
Answer :
Distinguishing isomers (e.g., 4- vs. This compound) requires a combination of:

  • 1H/13C NMR : Fluorine-induced chemical shift differences in aromatic protons (e.g., this compound shows distinct coupling patterns in the 7.5–8.5 ppm range) .
  • Mass Spectrometry (MS) : Fragmentation patterns differ due to fluorine placement.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when synthesizing novel derivatives .
    Advanced studies should cross-reference data with computational simulations (DFT calculations) to validate assignments .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Category : Advanced
Answer :
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural impurities. To address this:

Meta-Analysis : Apply PRISMA guidelines to systematically review literature, filtering studies by assay methodology and compound purity .

Reproducibility Checks : Replicate key studies under standardized conditions (e.g., IC50 assays in triplicate with controls).

Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to identify critical substituents influencing activity .

Q. What strategies enhance the reproducibility of this compound-based pharmacological studies?

Category : Advanced
Answer :

  • Experimental Design : Follow the Beilstein Journal’s guidelines for detailed methodology, including solvent choices, catalyst loads, and reaction times .
  • Data Reporting : Provide full NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials.
  • Negative Controls : Include non-fluorinated benzofuran analogs to isolate fluorine-specific effects .

Q. How can systematic literature reviews be optimized for this compound toxicity studies?

Category : Advanced
Answer :

  • Search Strings : Use tailored terms (e.g., "this compound" AND ("toxicity" OR "ADME") AND ("in vitro" OR "in vivo")) across PubMed, Web of Science, and SciFinder .
  • Database Filters : Limit results to peer-reviewed journals and exclude non-relevant derivatives (e.g., aminopropylbenzofurans) .
  • Risk-of-Bias Assessment : Apply Cochrane Handbook criteria to evaluate study quality (e.g., blinding, sample size) .

Q. What computational tools are effective for predicting this compound’s metabolic pathways?

Category : Advanced
Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism, focusing on cytochrome P450 interactions.
  • Docking Studies : Map fluorine’s electronic effects on enzyme binding (e.g., CYP3A4) using AutoDock Vina .
  • Validation : Cross-check predictions with in vitro microsomal assays .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Category : Advanced
Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Analytical Monitoring : Track degradation via HPLC-UV and LC-MS to identify breakdown products.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard conditions .

Properties

IUPAC Name

5-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVHMXRCGNWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472600
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-59-1
Record name 5-fluorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 16.0 g of 1-(2,2-diethoxyethoxy)-4-fluorobenzene in 50 ml n-hexane was added 3.2 g of amberlyst 15 at room temperature. After the mixture was treated in a sealed tube at 200° C. for 11 hours, the amberlyst 15 was filtered off. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography (n-hexane), to give 4.8 g of the title compound as a colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of benzene (200 mL) containing polyphosphoric acid (80 g, 236.69 mmol) was added 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal (45 g, 197.37 mmol). The mixture was stirred vigorously while being heated to reflux for 2.5 hours. The reaction mixture was cooled to room temperature and decanted from the polyphosphoric acid. The solvent was removed under vacuum to give the residue, which was purified by a silica gel column (1% ethyl acetate in petroleum ether) to afford 5-fluorobenzofuran as colorless oil (14.0 g, crude).
[Compound]
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluorobenzofuran
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